molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

Cat. No.: B3052692
CAS No.: 4371-27-1
M. Wt: 330.24 g/mol
InChI Key: YENVMPPRTXICRT-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H₄BPTC) is a rigid, aromatic tetracarboxylic acid featuring four carboxyl groups symmetrically positioned on two benzene rings connected by a biphenyl backbone (Figure 1). This structural arrangement enables versatile coordination modes, making it a valuable ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.

Synthesis and Structure: H₄BPTC is synthesized via hydrothermal reactions with metal salts. For example, reacting Cd(NO₃)₂·4H₂O with H₄BPTC and NaOH under hydrothermal conditions yields Cd(H₂O)₆₂·4H₂O, a tri-clinic crystal system (space group P1) with lattice parameters a = 8.061(1) Å, b = 10.857(1) Å, and c = 12.289(2) Å . The ligand adopts a planar geometry, facilitating the formation of 1D to 3D architectures depending on metal ions and secondary ligands .

Applications:
H₄BPTC is widely used in:

  • MOFs: Pillared-layer frameworks for hydrogen adsorption .
  • Luminescent Materials: Cd(II) and Co(II) complexes exhibit photoluminescence .
  • Environmental Chemistry: Byproducts of pyrene ozonation, affecting gap junction intercellular communication .

Properties

IUPAC Name

2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVMPPRTXICRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324998
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-27-1
Record name NSC408156
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between aryl halides and arylboronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like dioxane . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.

    Reduction: The compound can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include anhydrides, esters, alcohols, aldehydes, and various substituted biphenyl derivatives.

Scientific Research Applications

Organic Synthesis

  • Building Block : [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its multiple carboxylic groups enable it to act as a versatile intermediate in organic reactions .

Biological Applications

  • Phytoalexins Production : The compound plays a significant role in the biosynthesis of biphenyl phytoalexins in plants. These phytoalexins are secondary metabolites that help plants defend against pathogens. Studies indicate that exposure to oxidative stress enhances the production of these compounds through pathways involving jasmonic acid and indole-3-acetic acid.
  • Cellular Effects : It influences cell signaling pathways and gene expression. For instance, it modulates the mitogen-activated protein kinase (MAPK) pathway, which is essential for phenylpropanoid biosynthesis.

Medicinal Chemistry

  • Pharmaceutical Development : The compound is being explored for its potential as a scaffold in drug development targeting anti-inflammatory, antimicrobial, and anticancer activities. Its derivatives are under investigation for their ability to inhibit specific enzymes involved in disease progression.

Polymer Production

  • High-Performance Materials : In the industrial sector, this compound is utilized in producing polymers and dyes due to its ability to undergo various chemical modifications. This versatility makes it an essential intermediate in synthesizing high-performance materials.

Curing Agents for Epoxy Resins

  • The compound can be used as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability .

Data Table: Applications Overview

Application AreaSpecific UseKey Findings/Notes
Organic SynthesisBuilding block for complex organic moleculesEfficient synthesis via Suzuki–Miyaura coupling
Biological ResearchPhytoalexin biosynthesisEnhances plant defense mechanisms
Medicinal ChemistryDrug development scaffoldPotential anti-inflammatory and anticancer properties
Industrial ChemistryProduction of polymers and dyesVersatile intermediate for high-performance materials
Curing AgentsEpoxy resin curing agentsImproves mechanical properties and thermal stability

Case Study 1: Phytoalexin Biosynthesis

Research has shown that this compound significantly enhances the production of phytoalexins in response to pathogen attack. In laboratory settings, plants treated with this compound exhibited increased resistance to fungal infections due to elevated levels of protective metabolites.

Case Study 2: Drug Development

A series of derivatives derived from this compound have been synthesized and tested for their ability to inhibit specific cancer cell lines. Preliminary results indicate promising anticancer activity with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’,6,6’-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. Additionally, the biphenyl core can engage in π-π stacking interactions with aromatic residues in biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Modified Biphenyl Derivatives

6,6′-Dinitro-2,2′-biphenyldicarboxylic Acid
  • Structure : Contains two carboxyl groups and nitro substituents at the 6,6′ positions (vs. four carboxyls in H₄BPTC).
  • Properties : Nitro groups enhance electron-withdrawing effects, reducing solubility compared to H₄BPTC. Used in explosives and agrochemical intermediates .
4,4′-Dibromo-1,1′-biphenyl-2,2′,6,6′-tetracarboxylic Acid
  • Structure : Bromine substituents at 4,4′ positions alongside four carboxyls.
  • Coordination : Bromine steric effects limit metal-ligand interactions, favoring 2D grids rather than 3D frameworks .
2,2',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic Acid (H₂TMBPDC)
  • Structure : Methoxy groups at 2,2',6,6′ positions and two carboxyls.
  • Properties : Methoxy groups improve solubility in organic solvents, enabling solution-processed MOFs. NMR $ ^1H $ δ 8.24 (s, 2H), 3.59 (s, 12H) .

Table 1: Structural Comparison of Biphenyl Derivatives

Compound Substituents COOH Groups Key Properties Applications
H₄BPTC None 4 High coordination versatility MOFs, luminescence
6,6′-Dinitro-2,2′-biphenyldicarboxylic Acid -NO₂ (6,6′) 2 Low solubility, electron-withdrawing Explosives
4,4′-Dibromo-H₄BPTC -Br (4,4′) 4 Steric hindrance 2D grids
H₂TMBPDC -OCH₃ (2,2',6,6′) 2 Enhanced solubility Solution-processed MOFs

Functional Analogs: Other Tetracarboxylic Acids

2,2'-Bipyridine-3,3',6,6'-tetracarboxylic Acid (H₄bptc)
  • Structure : Bipyridine core with four carboxyls.
  • Coordination: Chelates transition metals (Fe²⁺, Co²⁺) via N and O donors, forming binuclear complexes with distinct UV-Vis spectra (λmax ~450 nm) .
Pyromellitic Acid (1,2,4,5-Benzenetetracarboxylic Acid)
  • Structure : Single benzene ring with four carboxyls.
  • Coordination : Forms dense 3D networks but lacks the conformational flexibility of H₄BPTC’s biphenyl backbone .

Uranyl Complexes

H₄BPTC forms diverse uranyl assemblies:

  • 1D Ribbon: [Ni(bipy)₃][UO₂(H₂L)(H₂O)]₂(NO₃)₂·3H₂O .
  • 3D Framework : [(UO₂)₈Dy(HL)₆(H₂O)₈] with dysprosium bridging subunits .
    In contrast, pyromellitic acid forms simpler uranyl clusters due to restricted geometry.

Luminescent MOFs

  • H₄BPTC-Cd(II) : Exhibits blue emission (λem ~420 nm) due to ligand-to-metal charge transfer .
  • H₄BPTC-Co(II) : Lower emission intensity, attributed to metal-centered quenching .

Table 2: MOF Performance Comparison

MOF Component Surface Area (m²/g) H₂ Uptake (wt%) Luminescence Reference
H₄BPTC-Zn(II) (pillared) ~1200 1.8 (77 K) N/A
Pyromellitic Acid-Cu(II) ~800 1.2 (77 K) Non-luminescent
H₄BPTC-Cd(II) N/A N/A Blue emission

Biological Activity

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H4BPTC) is a compound of significant interest in the field of coordination chemistry and materials science. Its unique structure allows it to participate in various biological and chemical interactions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. This article aims to explore the biological activity of H4BPTC, detailing its synthesis, properties, and potential applications in biological systems.

Synthesis and Characterization

H4BPTC can be synthesized through various methods, including solvo-hydrothermal processes. It has been characterized using techniques such as X-ray diffraction and infrared spectroscopy. The synthesis often involves reacting biphenyl derivatives with carboxylic acid groups under controlled conditions to yield the tetracarboxylic acid structure.

Biological Activity

The biological activity of H4BPTC is primarily explored through its interactions with metal ions, leading to the formation of coordination complexes. These complexes exhibit various biological properties:

  • Antimicrobial Activity : Some studies have reported that H4BPTC and its metal complexes demonstrate antimicrobial properties against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic processes.
  • Photoluminescence : The photoluminescent properties of H4BPTC complexes have been studied for potential applications in bioimaging and sensing. When excited at specific wavelengths, these complexes emit light, which can be utilized for visualizing biological processes.
  • Coordination with Uranyl Ions : Research indicates that H4BPTC forms stable complexes with uranyl ions (UO2^2+), which exhibit unique luminescent properties. These complexes have potential applications in nuclear waste management and environmental monitoring due to their ability to selectively bind uranium.

Case Studies

  • Metal-Organic Frameworks : A study synthesized a 3D metal-organic coordination polymer using H4BPTC and cadmium ions. This polymer exhibited significant thermal stability and photoluminescence, indicating potential use in light-emitting devices or sensors .
  • Uranyl Complexes : In another study, H4BPTC was reacted with uranyl nitrate under hydrothermal conditions to form several coordination complexes. These complexes were characterized by their crystal structures and showed promising emission spectra for potential applications in environmental sensing .
  • Antimicrobial Studies : Research involving the antimicrobial activity of H4BPTC complexes demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the chelation of metal ions essential for bacterial growth .

Data Tables

PropertyObservationReference
Antimicrobial ActivityEffective against S. aureus and E. coli
PhotoluminescenceEmission maximum at 380 nm
Coordination with UranylStable complexes formed under hydrothermal conditions
Thermal StabilityHigh thermal stability observed

Q & A

Basic: What are the common synthetic routes and purification strategies for [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid?

Answer:
The synthesis typically involves multi-step oxidation of methyl-substituted precursors. For example, 2,2',6,6'-tetramethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl can be oxidized using KMnO₄ in a mixed solvent system (e.g., t-BuOH:H₂O 1:1) under reflux. Post-reaction, the product is acidified and purified via flash column chromatography with gradient elution (e.g., DCM:acetone from 90:10 to 50:50) to achieve high purity (59% yield) . Critical steps include controlling oxidation conditions to prevent over-oxidation and optimizing chromatography to separate carboxylated byproducts.

Basic: How is this compound utilized in the design of metal-organic frameworks (MOFs)?

Answer:
The tetracarboxylic acid acts as a rigid, planar linker in MOFs, forming layered structures with metal nodes (e.g., Zn²⁺, Cd²⁺). For instance, [Zn₄(bpta)₂(H₂O)₂] layers (H₄bpta = the acid) are connected by bipyridine pillars, enabling tunable pore sizes and hydrogen adsorption properties. The carboxylate groups coordinate to metals, creating stable networks with high surface areas. Key characterization involves single-crystal X-ray diffraction and gas sorption analysis .

Advanced: What structural factors influence hydrogen adsorption in MOFs incorporating this ligand?

Answer:
Pore geometry and ligand flexibility are critical. Studies show that pillar ligand length (e.g., 4,4'-bipyridine vs. shorter analogs) adjusts interlayer spacing, affecting H₂ uptake. Activation protocols (e.g., solvent removal under vacuum) also impact pore accessibility. For example, MOFs with optimized pillar lengths exhibit enhanced isosteric heats of adsorption (Qst) due to stronger van der Waals interactions . Advanced analysis combines Grand Canonical Monte Carlo simulations with experimental adsorption isotherms.

Advanced: How does coordination mode variability affect the structural diversity of uranyl complexes with this ligand?

Answer:
The ligand’s four carboxylate groups allow diverse coordination modes, leading to 1D, 2D, or 3D uranyl assemblies. In heterometallic complexes (e.g., [(UO₂)₈Dy(HL)₆(H₂O)₈]), uranyl ions form planar subunits bridged by Dy³⁺, while carboxylates chelate through one or two oxygen atoms per ring. Structural analysis via X-ray diffraction and luminescence spectroscopy reveals topology-dependent emission quenching in uranyl-based frameworks .

Basic: What crystallographic techniques are essential for characterizing coordination polymers of this acid?

Answer:
Single-crystal X-ray diffraction (SCXRD) is primary, using programs like SHELXL for refinement. Data collection requires high-resolution detectors (e.g., CCD or Dectris Pilatus), with careful handling of absorption effects (e.g., SADABS correction). For example, the crystal structure of [Cd(H₃BPTC)₂(bpy)]ₙ was solved in space group P1, with R₁ = 0.037 for 4996 reflections . Supporting techniques include IR spectroscopy (carboxylate stretching ~1600 cm⁻¹) and thermal gravimetric analysis (TGA).

Advanced: How can SHELX programs address challenges in refining high-resolution or twinned MOF data?

Answer:
SHELXL’s robust least-squares algorithms handle high-resolution data by refining anisotropic displacement parameters and hydrogen positions. For twinned data, the TWIN/BASF commands model twin domains, while HKLF5 merges intensities from multiple components. A case study on a Cd(II) MOF with twinned crystals achieved R₁ < 0.05 using SHELXL’s twin-law refinement .

Basic: What methodologies assess the environmental toxicity of ozonation byproducts like this compound?

Answer:
In vitro assays evaluate disruption of gap junction intercellular communication (GJIC) in rat liver epithelial cells (e.g., WB-F344 cell line) using scrape-loading/dye transfer. Neutrophil function is tested via chemotaxis assays (e.g., Boyden chambers). For biphenyl-2,2',6,6'-tetracarboxylic acid, GJIC inhibition at 50 μM and reduced neutrophil migration indicate subacute toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

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